Clenbuterol hydrochloride

Catalog No.
S523964
CAS No.
21898-19-1
M.F
C12H19Cl3N2O
M. Wt
313.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clenbuterol hydrochloride

CAS Number

21898-19-1

Product Name

Clenbuterol hydrochloride

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride

Molecular Formula

C12H19Cl3N2O

Molecular Weight

313.6 g/mol

InChI

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H

InChI Key

OPXKTCUYRHXSBK-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Solubility

46.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol; NAB-365Cl; Spiropent; Ventipulmin;

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Clenbuterol hydrochloride is a sympathomimetic amine primarily utilized as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. It functions as a selective beta-2 adrenergic agonist, which means it binds to beta-2 receptors in the smooth muscle of the airways, leading to muscle relaxation and dilation of the bronchial passages. This compound was first patented in 1967 and has been in medical use since 1977. Although it is approved for veterinary use in treating horses with breathing difficulties, its use in humans is restricted in many countries, including the United States, due to safety concerns .

The chemical formula for clenbuterol hydrochloride is C12H18Cl2N2OC_{12}H_{18}Cl_{2}N_{2}O, with a molar mass of approximately 277.19 g/mol. It is often found in the form of its hydrochloride salt, which enhances its stability and solubility .

Clenbuterol acts as a β₂-adrenergic agonist. It binds to β₂-adrenergic receptors, which are present in various tissues throughout the body, including the lungs, heart, and skeletal muscle []. This binding stimulates the production of cellular messengers like cyclic AMP (cAMP), leading to various cellular responses:

  • Relaxation of bronchial smooth muscle: This bronchodilatory effect helps improve breathing in asthma by widening airways [].
  • Increased metabolic rate: Clenbuterol can stimulate thermogenesis, the burning of calories to generate heat. This effect might explain its off-label use for weight loss, although scientific evidence for its efficacy and safety in this context is lacking.
  • Enhanced muscle growth: Some studies suggest clenbuterol may promote muscle protein synthesis, but the long-term effects and safety of this action are unclear.

Clenbuterol hydrochloride can have significant side effects, especially at high doses or with prolonged use. These include:

  • Increased heart rate and blood pressure: This can be dangerous for people with pre-existing heart conditions.
  • Tremor and anxiety: Clenbuterol's stimulant effects can cause nervousness and shakiness.
  • Insomnia: The stimulating properties can disrupt sleep patterns.
  • Electrolyte imbalances: Clenbuterol can lead to imbalances in potassium and other electrolytes, further impacting heart function.

Potential Neuroprotective Effects

Studies suggest clenbuterol hydrochloride might possess neuroprotective properties. In animal models, it has been shown to:

  • Reduce neuronal cell death

    Clenbuterol was found to decrease cell death caused by kainic acid, a neurotoxin, in the hippocampus, a brain region crucial for memory and learning. This suggests it could potentially offer protection against neurodegenerative diseases like Alzheimer's or Parkinson's. Source: Gleeson et al., 2010:

  • Promote nerve growth factors

    The study also observed increased levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) following clenbuterol treatment. These factors play essential roles in neuronal survival, differentiation, and function. Source: Gleeson et al., 2010:

Clenbuterol hydrochloride acts primarily through its interaction with beta-2 adrenergic receptors. Upon binding to these receptors, it stimulates adenylate cyclase activity, increasing intracellular cyclic adenosine monophosphate levels. This cascade leads to the relaxation of bronchial smooth muscle and vasodilation. The compound also exhibits thermogenic properties, which can increase metabolic rates and fat oxidation .

In terms of metabolic pathways, clenbuterol undergoes hepatic metabolism with negligible first-pass effect, resulting in high bioavailability (89-98%) when administered orally . The primary route of elimination is through feces and urine, with an elimination half-life ranging from 36 to 48 hours .

Clenbuterol exhibits several biological activities beyond its bronchodilator effects. As a beta-2 agonist, it has been shown to increase resting energy expenditure and enhance fat oxidation while having minimal impact on carbohydrate metabolism . This characteristic has led to its controversial use in bodybuilding and weight loss regimens.

Synthesis of clenbuterol typically involves several steps starting from 4-amino-3,5-dichlorobenzyl alcohol. The process generally includes:

  • Formation of the tert-butylamine derivative: This involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with tert-butylamine.
  • Hydrochloride salt formation: The final product can be converted into its hydrochloride form by reacting with hydrochloric acid.

These methods ensure that the compound retains its biological activity while improving its pharmacokinetic properties .

Clenbuterol hydrochloride has several applications:

  • Bronchodilator: Used primarily for treating asthma and other respiratory disorders.
  • Weight Loss: Sometimes used off-label for fat loss due to its metabolic enhancing properties.
  • Performance Enhancement: Popular among athletes and bodybuilders for its ability to increase lean muscle mass and reduce body fat .

Despite these applications, its use in food-producing animals is banned in many countries due to health risks associated with human consumption of contaminated meat .

Clenbuterol interacts with various medications and substances:

  • Beta-blockers: Concomitant use can reduce the effectiveness of both drugs.
  • Thyroid hormones: May potentiate the effects of thyroid medications.
  • Stimulants: Combining clenbuterol with other stimulants can increase cardiovascular risks .

Additionally, clenbuterol can lead to electrolyte imbalances, particularly hypokalemia (low potassium levels), necessitating monitoring during prolonged use .

Several compounds share structural or functional similarities with clenbuterol hydrochloride:

Compound NameClassificationUnique Features
SalbutamolBeta-2 adrenergic agonistShorter duration of action; commonly used for asthma
TerbutalineBeta-2 adrenergic agonistUsed primarily for asthma; less potent than clenbuterol
FenoterolBeta-2 adrenergic agonistRapid onset; used mainly in acute asthma attacks
FormoterolLong-acting beta-2 agonistLonger duration; used for maintenance therapy

Clenbuterol is unique due to its pronounced anabolic effects and longer half-life compared to other beta-2 agonists, making it particularly appealing for non-medical uses such as bodybuilding .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

312.056296 g/mol

Monoisotopic Mass

312.056296 g/mol

Heavy Atom Count

18

Appearance

Solid powder

UNII

GOR5747GWU

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Sympathomimetics

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

37148-27-9
21898-19-1

Wikipedia

Clenbuterol hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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